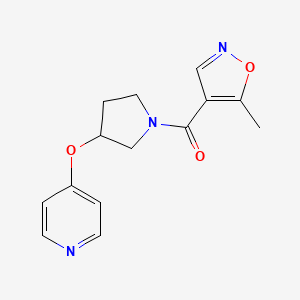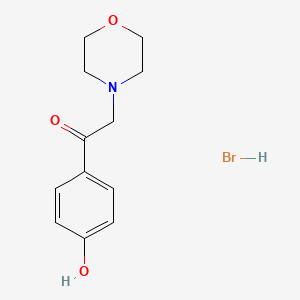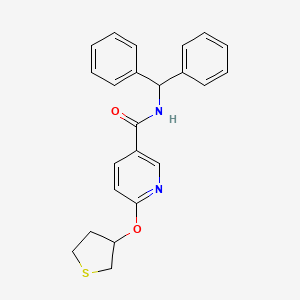![molecular formula C8H12N4O B2954792 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide CAS No. 400076-34-8](/img/structure/B2954792.png)
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This compound is a part of the piperazine-fused triazoles, which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Synthesis Analysis
The synthesis of this compound involves approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo [4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo [4,3-a]pyrazine platform . It is part of the piperazine-fused triazoles, which are considered a “privileged motif” in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the [1,2,4]triazolo [4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .科学的研究の応用
Synthesis of Innovative Heterocycles
A study by Fadda et al. (2017) utilized a precursor related to the structure of interest for synthesizing various heterocycles, including pyrrole, pyridine, and coumarin derivatives. These synthesized compounds were explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating the chemical's utility in agricultural research and pest management Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Anticancer Applications
Modification of compounds structurally related to "2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide" has been investigated for their anticancer effects. Specifically, Wang et al. (2015) studied the replacement of the acetamide group with alkylurea in a compound exhibiting significant anticancer activity. This modification aimed to reduce toxicity while retaining antiproliferative activity, highlighting the compound's potential in cancer therapy Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015.
Development of Antiasthma Agents
Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, demonstrating activity as mediator release inhibitors, potentially serving as antiasthma agents. This synthesis pathway involves reacting arylamidines with specific reagents to yield pyrimidinones, further processed to obtain the triazolo[1,5-c]pyrimidines Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990.
Synthesis of Polycyclic Heterocycles
Pyatakov et al. (2015) discussed the condensation of 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones as a new approach for synthesizing diversely substituted polycyclic derivatives of triazolopyrimidine. This method allows rapid access to polycondensed derivatives, which are important for pharmaceutical applications Pyatakov, Sokolov, Astakhov, Chernenko, Fakhrutdinov, Rybakov, Chernyshev, & Chernyshev, 2015.
将来の方向性
The future directions for this compound involve further synthetic application of the library members for medicinally oriented synthesis . The potential of creating compound collections containing “privileged scaffolds” may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
作用機序
Target of Action
The compound 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These compounds have been identified as potent ligands for numerous receptors . .
Mode of Action
It’s known that these types of compounds act as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Biochemical Pathways
It’s known that these types of compounds are often used in medicinal chemistry for their potential to interact with various biochemical pathways .
Result of Action
It’s known that these types of compounds can have a variety of effects depending on their specific targets and mode of action .
Action Environment
It’s known that these types of compounds can be influenced by various factors such as ph, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4) inhibitors, which are involved in the regulation of insulin production and glucagon secretion in the pancreas . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway . This compound also exhibits antiproliferative activities against cancer cell lines such as A549, MCF-7, and Hela .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking and molecular dynamics simulations have indicated that this compound can bind to c-Met and VEGFR-2 proteins, similar to the binding observed with foretinib . These interactions result in the modulation of kinase activity, which is crucial for cell proliferation and survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of the compound within cells can influence its activity and effectiveness, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6(13)5-8-11-10-7-3-1-2-4-12(7)8/h1-5H2,(H2,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIFLOZFVYXMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CC(=O)N)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)
![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)


![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)



![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)

![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)
